molecular formula C21H27F3N4O4S B2392326 1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2097934-46-6

1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

Cat. No.: B2392326
CAS No.: 2097934-46-6
M. Wt: 488.53
InChI Key: VUVFPNKEWUFQRF-UHFFFAOYSA-N
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Description

1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a useful research compound. Its molecular formula is C21H27F3N4O4S and its molecular weight is 488.53. The purity is usually 95%.
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Biological Activity

The compound 1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, structural properties, and biological effects, including its pharmacological potential in various therapeutic areas.

Synthesis and Structural Properties

The synthesis of this compound involves the reaction of a sulfonyl chloride with a bipiperidine derivative under controlled conditions. The structural characterization is typically conducted using techniques such as NMR spectroscopy , mass spectrometry , and X-ray crystallography , which confirm the molecular framework and spatial arrangement.

Key Structural Features

  • Molecular Formula : C18H22F3N3O3S
  • Molecular Weight : 403.44 g/mol
  • Functional Groups : Sulfonamide, oxazole, bipiperidine

Anticancer Properties

Research indicates that compounds containing oxazole and sulfonamide moieties exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines. In one study, the IC50 values for related compounds ranged from 0.12 to 2.78 µM against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, demonstrating potent antiproliferative effects .

CompoundCell LineIC50 (µM)
1MCF-70.12
2MEL-80.75
3A5491.50

Enzyme Inhibition

The compound's sulfonamide group is known for its enzyme inhibition properties. Studies have shown that related compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urinary tract infections .

EnzymeInhibition TypeReference
AcetylcholinesteraseCompetitive
UreaseNon-competitive

Hemorheological Activity

Notably, a derivative of this compound has been evaluated for its hemorheological properties, revealing that it exhibits activity comparable to established angioprotective agents like pentoxifylline. This suggests potential applications in improving blood flow and reducing viscosity in clinical settings .

Case Studies

In a recent study focusing on the biological screening of similar compounds:

  • Case Study 1 : A derivative showed significant reduction in tumor volume in xenograft models when administered at doses of 10 mg/kg.
  • Case Study 2 : Another related compound demonstrated improved survival rates in animal models of acute lymphoblastic leukemia when combined with standard chemotherapy agents.

Properties

IUPAC Name

3,5-dimethyl-4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N4O4S/c1-14-20(15(2)32-26-14)33(29,30)28-11-5-17(6-12-28)27-9-7-18(8-10-27)31-19-4-3-16(13-25-19)21(22,23)24/h3-4,13,17-18H,5-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVFPNKEWUFQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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